3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S3/c17-11-4-2-1-3-10(11)9-12-14(22)20(16(23)25-12)7-5-13(21)19-15-18-6-8-24-15/h1-4,6,8-9H,5,7H2,(H,18,19,21)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWDIRXNNJTAB-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.51 g/mol. The structure includes a thiazolidinone ring and a fluorophenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O3S2 |
| Molecular Weight | 430.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 477488-39-4 |
Antimicrobial Properties
Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant activity against various bacterial strains and fungi. The specific compound has shown promising results in inhibiting the growth of pathogenic microorganisms, potentially due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in various in vitro and in vivo models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory responses. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Emerging research highlights the anticancer potential of thiazolidinone derivatives, including this compound. It has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK. Specific studies have reported its efficacy against breast cancer and melanoma cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
- Antimicrobial Study : A study conducted on various thiazolidinone derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
- Anti-inflammatory Research : In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This suggests its effectiveness in reducing inflammation .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that it triggered apoptosis through caspase activation .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound dissects into three modular components:
- Thiazolidinone core : (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.
- Propanamide linker : A three-carbon chain bridging the thiazolidinone and thiazole rings.
- 1,3-Thiazol-2-yl group : A heteroaromatic amine for amide bond formation.
Retrosynthetic pathways prioritize late-stage amide coupling to preserve functional group compatibility, leveraging established thiazolidinone cyclization protocols.
Thiazolidinone Core Synthesis via Cyclocondensation
Schiff Base Formation and Thioglycolic Acid Cyclization
The thiazolidinone scaffold is constructed through a three-step sequence:
Step 1: Hydrazide Preparation
3-(2-Fluorobenzylidene)propanehydrazide is synthesized by condensing 2-fluorobenzaldehyde with propionyl hydrazine in ethanol under reflux (80°C, 6 h), achieving 85–92% yields.
Step 2: Schiff Base Generation
The hydrazide reacts with 2-fluorobenzaldehyde in glacial acetic acid (1:1 molar ratio, 100°C, 3 h) to form the (E)-configured hydrazone, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12.4 \, \text{Hz} $$).
Step 3: Cyclocondensation with Thioglycolic Acid
Thioglycolic acid (1.2 equiv) is added to the hydrazone in refluxing toluene (110°C, Dean-Stark trap, 8 h), inducing thiazolidinone ring closure via dehydration. The reaction affords the core structure in 67–74% yield after recrystallization from ethanol.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 8 | 74 |
| Acetic acid | 120 | 6 | 68 |
| DMF | 100 | 10 | 52 |
Propanamide Linker Installation via Carbodiimide-Mediated Coupling
Carboxylic Acid Activation
The thiazolidinone core’s secondary amine undergoes alkylation with ethyl 3-bromopropanoate in acetonitrile (K$$2$$CO$$3$$, 60°C, 12 h), yielding ethyl 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate (82% yield). Saponification with LiOH in THF/water (1:1, 25°C, 4 h) provides the free carboxylic acid (quantitative).
1,1’-Carbonyldiimidazole (CDI)-Mediated Amide Bond Formation
The carboxylic acid (1 equiv) reacts with CDI (1.2 equiv) in dry THF (25°C, 2 h), generating an acylimidazole intermediate. Subsequent addition of 2-aminothiazole (1.5 equiv) and heating to 80°C for 6 h furnishes the target amide in 89% yield.
Table 2: Amide Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | THF | 80 | 89 |
| EDCl/HOBt | DCM | 25 | 76 |
| DCC/DMAP | Acetone | 0–25 | 63 |
Alternative Multicomponent Reaction (MCR) Approaches
Kaboudin’s One-Pot Thiazolidinone Synthesis
A streamlined MCR employs 2-fluorobenzaldehyde (1 equiv), thiourea (1 equiv), and ethyl 3-(2-thiazolylamino)propanoate (1 equiv) in methanol with triethylamine (20 mol%). Refluxing for 7 h induces concurrent imine formation, cyclization, and ester hydrolysis, delivering the target compound in 78% yield.
Mechanistic Insights :
Stereochemical Control and Analytical Validation
E/Z Isomerism Management
The exocyclic double bond’s (5E) configuration is enforced by:
Industrial-Scale Considerations and Process Optimization
Green Chemistry Metrics
Flow Chemistry Adaptation
Continuous flow systems using immobilized CDI on silica gel enable 92% conversion in 15 min residence time, outperforming batch reactors (6 h).
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer : The synthesis typically involves a multi-step process:
- Thiazolidinone Core Formation : React a thioamide derivative (e.g., 2-fluorophenyl-substituted thioamide) with chloroacetic acid under acidic conditions to form the thiazolidinone ring. Sodium acetate is often used as a catalyst in acetic acid/DMF solvent mixtures .
- Knoevenagel Condensation : Introduce the 2-fluorobenzylidene group via condensation of the thiazolidinone with 2-fluorobenzaldehyde under reflux in ethanol, monitored by TLC .
- Propanamide Linkage : Couple the intermediate with 1,3-thiazol-2-amine using EDCI/HOBt as coupling agents in anhydrous DCM . Key Optimization : Control reaction temperature (70–90°C for condensation), solvent polarity (DMF for solubility), and purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are essential for structural validation?
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the thiazolidinone core and propanamide linkage. For example, the sulfanylidene (C=S) group appears as a deshielded signal at ~160 ppm in -NMR .
- HPLC-MS : Employ reverse-phase HPLC with ESI-MS to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~450) .
- X-ray Crystallography : For unambiguous 3D structure determination, use SHELXL for refinement. Key parameters include R-factor < 5% and hydrogen-bonding networks validated via PLATON .
Q. What preliminary biological assays are recommended for activity screening?
Methodological Answer :
- Antimicrobial Activity : Perform microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anti-inflammatory Screening : Measure COX-2 inhibition using ELISA (IC values) and compare with celecoxib .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a reference .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer :
- Orthogonal Assays : Validate anticancer activity via both MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC with 95% confidence intervals, ensuring replicates (n ≥ 3) to address variability .
- Target Engagement Studies : Confirm mechanism via Western blot (e.g., p53 upregulation) or thermal shift assays for protein binding .
Q. What advanced methods optimize reaction yields in complex syntheses?
Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Knoevenagel condensation) to enhance heat dissipation and reduce side reactions .
- Design of Experiments (DoE) : Use factorial design (e.g., temperature, solvent ratio) to identify critical parameters. Analyze via ANOVA (p < 0.05) to maximize yield .
Q. How is the 3D electronic structure analyzed for reactivity insights?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 at the B3LYP/6-311++G(d,p) level to predict nucleophilic/electrophilic sites .
- Single-Crystal XRD : Refine data with SHELXL-97, focusing on π-π stacking (3.5–4.0 Å) and hydrogen-bonding motifs (e.g., N-H···O=C) to explain solid-state reactivity .
Q. What mechanistic studies elucidate thiazolidinone core reactivity?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare for H/D exchange at the methylidene group to confirm rate-limiting steps in oxidation .
- Trapping Intermediates : Use TEMPO to radical scavenge during oxidation (e.g., HO-mediated) and identify transient species via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
